REACTION_CXSMILES
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N(OCCC(C)C)=O.[F:9][C:10]([F:23])([F:22])[O:11][C:12]1[CH:21]=[CH:20][C:15]2[N:16]=[C:17](N)[S:18][C:14]=2[CH:13]=1.[ClH:24]>C(#N)C.[Cu](Cl)Cl>[Cl:24][C:17]1[S:18][C:14]2[CH:13]=[C:12]([O:11][C:10]([F:23])([F:22])[F:9])[CH:21]=[CH:20][C:15]=2[N:16]=1
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Name
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|
Quantity
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4.5 mL
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Type
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reactant
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Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC(OC1=CC2=C(N=C(S2)N)C=C1)(F)F
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Name
|
tri(ethylene glycol) dimethyl ether
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Quantity
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10 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
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Name
|
tri(ethylene glycol) dimethyl ether
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Quantity
|
10 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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3.44 g
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Type
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catalyst
|
Smiles
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[Cu](Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at rt under argon for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To this suspension was added dropwise
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Type
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STIRRING
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Details
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The reaction mixture was stirred at rt for 10 minutes
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Duration
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10 min
|
Type
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TEMPERATURE
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Details
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heated at 50° C. for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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WASH
|
Details
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The organic layer was washed with 1N aqueous HCl and brine
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
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Type
|
product
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Smiles
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ClC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |